molecular formula C21H16ClN3 B11671289 N-(3-chloro-2-methylphenyl)-2-phenylquinazolin-4-amine

N-(3-chloro-2-methylphenyl)-2-phenylquinazolin-4-amine

Cat. No.: B11671289
M. Wt: 345.8 g/mol
InChI Key: XQRUDAOJGKONBF-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-phenylquinazolin-4-amine: is an organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings. The compound also features a phenyl group and a substituted aniline moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-2-phenylquinazolin-4-amine typically involves the reaction of 3-chloro-2-methylaniline with 2-phenylquinazolin-4-one. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinazoline ring, converting it to dihydroquinazoline derivatives.

    Substitution: The chloro group in the compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products Formed:

    Oxidation: Formation of 3-chloro-2-methylbenzoic acid.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of N-(3-azido-2-methylphenyl)-2-phenylquinazolin-4-amine.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, N-(3-chloro-2-methylphenyl)-2-phenylquinazolin-4-amine is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.

Medicine: The compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit certain kinases involved in cancer cell proliferation.

Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-phenylquinazolin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • 2-Chloro-N-(3-chloro-2-methylphenyl)nicotinamide
  • 3-Chloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide

Comparison: While these compounds share structural similarities with N-(3-chloro-2-methylphenyl)-2-phenylquinazolin-4-amine, they differ in their functional groups and overall molecular architectureFor instance, the presence of a thiazole ring in N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine imparts different electronic properties compared to the quinazoline ring in the target compound .

Properties

Molecular Formula

C21H16ClN3

Molecular Weight

345.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-phenylquinazolin-4-amine

InChI

InChI=1S/C21H16ClN3/c1-14-17(22)11-7-13-18(14)23-21-16-10-5-6-12-19(16)24-20(25-21)15-8-3-2-4-9-15/h2-13H,1H3,(H,23,24,25)

InChI Key

XQRUDAOJGKONBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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